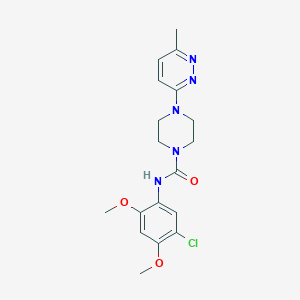
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a compound featuring a complex structure, including a quinazolinone moiety, which is often found in pharmaceutical agents. The inclusion of bromine and sulfur atoms, alongside the cyclohexyl group, makes it an intriguing subject for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Preparation involves multi-step synthesis. Here's a general route:
Starting Materials: : The synthesis starts with readily available raw materials like 2-aminobenzoic acid and substituted amines.
Formation of Intermediate Quinazolinone: : Initial steps typically involve cyclization reactions to form quinazolinone derivatives.
Bromination: : Selective bromination at a specific position on the quinazolinone ring introduces the bromine atom.
Thioxo Group Introduction: : The thioxo group is incorporated through reactions involving sulfur-containing reagents under specific conditions, often involving reflux or catalytic processes.
Coupling with Hexanamide: : Final coupling of the substituted quinazolinone with hexanamide derivatives is done using coupling agents and specific catalysts to achieve the final product.
Industrial Production Methods
Industrial production likely involves similar synthetic steps but optimized for scale, efficiency, and safety. Reactions are typically conducted in controlled environments using large reactors. Key considerations include maintaining reaction conditions (temperature, pH), purity of intermediates, and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound may undergo oxidation to form sulfoxide or sulfone derivatives, while reduction can target the keto or thioxo groups.
Substitution: : Commonly seen at the bromine site, nucleophilic substitutions can introduce various functional groups.
Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the formation of carboxylic acid derivatives and amines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols, and alcohols for substitution reactions.
Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH) media.
Major Products Formed
Sulfoxide and Sulfone Derivatives: : From oxidation.
Substituted Derivatives: : From nucleophilic substitution.
Carboxylic Acids and Amines: : From hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.
Biology: : Potential use in studying biological pathways due to its unique structure.
Medicine: : Exploration as a pharmacophore in drug design for various ailments such as cancer, inflammation, and infectious diseases.
Industry: : May find applications in materials science for developing novel polymers or as a precursor in agrochemical formulations.
Mecanismo De Acción
The compound’s effects are typically mediated through interaction with specific molecular targets. For example:
Enzyme Inhibition: : By binding to active sites, it can inhibit enzymatic activities.
Receptor Modulation: : It might modulate the function of cellular receptors involved in signaling pathways. The presence of the bromine and thioxo groups can significantly influence its binding affinity and specificity toward these molecular targets.
Comparación Con Compuestos Similares
Compared to other quinazolinone derivatives, 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide stands out due to:
Enhanced Reactivity: : Due to the bromine atom, allowing for versatile chemical modifications.
Unique Biological Activity: : The thioxo group may provide distinctive interactions within biological systems.
List of Similar Compounds
2-thioxo-1,2-dihydroquinazolin-4(3H)-one Derivatives: : Without the bromine atom.
6-bromo-4-oxoquinazoline Derivatives: : Lacking the thioxo group.
N-substituted Quinazolinones: : With different N-alkyl or N-aryl groups.
Propiedades
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN3O2S/c1-14-6-9-16(10-7-14)23-19(26)5-3-2-4-12-25-20(27)17-13-15(22)8-11-18(17)24-21(25)28/h8,11,13-14,16H,2-7,9-10,12H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTDQAZVEMDMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid](/img/structure/B2403358.png)

![N-(4-methylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2403360.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2403362.png)

![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)


![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2403372.png)
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)

